molecular formula C30H26N2Si B11947015 1,2-Diphenyl-1-(triphenylsilyl)hydrazine CAS No. 18881-50-0

1,2-Diphenyl-1-(triphenylsilyl)hydrazine

Cat. No.: B11947015
CAS No.: 18881-50-0
M. Wt: 442.6 g/mol
InChI Key: ODNMDIVBDWKOIB-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-(triphenylsilyl)hydrazine is a hydrazine derivative featuring a unique combination of phenyl and triphenylsilyl substituents. Structurally, it consists of a hydrazine backbone (N–N bond) with one nitrogen atom bonded to two phenyl groups and the other nitrogen substituted with a bulky triphenylsilyl moiety (SiPh₃). This compound is of interest in synthetic chemistry due to the steric and electronic effects imparted by the silyl group, which can influence reactivity and stability in organometallic or catalytic processes.

The triphenylsilyl group enhances lipophilicity and may alter molecular packing in crystalline states, as observed in related silanol adducts (e.g., triphenylsilanol-piperazine systems) .

Properties

CAS No.

18881-50-0

Molecular Formula

C30H26N2Si

Molecular Weight

442.6 g/mol

IUPAC Name

1,2-diphenyl-1-triphenylsilylhydrazine

InChI

InChI=1S/C30H26N2Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H

InChI Key

ODNMDIVBDWKOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diphenyl-1-(triphenylsilyl)hydrazine typically involves the reaction of diphenylhydrazine with triphenylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran

Comparison with Similar Compounds

Table 1: Structural Parameters of Hydrazine Derivatives

Compound Bond Length (Si–O/other) Torsion Angles Hydrogen Bonding Reference
1,2-Diphenyl-1-(triphenylsilyl)hydrazine N/A N/A N/A
Triphenylsilanol-piperazine adduct Si–O: ~1.64 Å Variable O–H⋯N interactions
DPPH (2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl)

Key Observations :

  • The triphenylsilyl group in this compound introduces significant steric bulk compared to phenyl or trinitrophenyl groups in DPPH. This likely reduces intermolecular interactions, contrasting with DPPH’s planar structure that facilitates radical stability .
  • In silanol adducts (e.g., triphenylsilanol-piperazine), Si–O bond lengths (~1.64 Å) and hydrogen-bonding patterns differ markedly from hydrazine derivatives, suggesting divergent reactivity and crystallinity .

Table 2: Antioxidant and Radical Scavenging Activity

Compound DPPH Radical Scavenging (EC₅₀) Mechanism Reference
DPPH (Radical form) N/A (used as reagent) Accepts H⁺/e⁻ to form hydrazine
This compound Not studied Potential H⁺ donation
Thiazolidine-4-one derivatives 0.33–1.32 mg/mL (EC₅₀) Electron transfer

Key Observations :

  • DPPH derivatives are benchmark antioxidants, where the trinitrophenyl group stabilizes the radical, enabling quantitative assessment of scavenging activity . In contrast, the triphenylsilyl group in this compound may hinder electron donation due to steric effects, though this remains unverified experimentally.

Toxicity and Environmental Impact

Table 3: Toxicological and Environmental Data

Compound Toxicity Profile Environmental Fate Reference
1,2-Diphenylhydrazine Carcinogenic potential (ATSDR review) Rapid aerobic oxidation
This compound No data available Likely low mobility (high log P)
DPPH Low toxicity (research reagent) Stable under standard conditions

Key Observations :

  • 1,2-Diphenylhydrazine is systematically reviewed for health risks, with evidence pointing to carcinogenicity and rapid environmental degradation via oxidation .

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